(E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine
Description
The compound (E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine (CAS: 886230-76-8) is a substituted indazole derivative with a pyridinylvinyl group at position 3 and a tetrahydro-2H-pyran-2-yl (THP) protecting group at position 1. Its molecular formula is C₁₉H₂₀N₄O (MW: 320.4 g/mol), and it is recognized as a key intermediate in the synthesis of Axitinib, a tyrosine kinase inhibitor used in cancer therapy . The THP group enhances solubility and stability during synthetic processes, while the pyridinylvinyl moiety contributes to π-π stacking interactions in target binding .
Properties
IUPAC Name |
1-(oxan-2-yl)-3-(2-pyridin-2-ylethenyl)indazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-14-7-9-16-17(10-8-15-5-1-3-11-21-15)22-23(18(16)13-14)19-6-2-4-12-24-19/h1,3,5,7-11,13,19H,2,4,6,12,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPUYMWXWXSVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)N)C(=N2)C=CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694701 | |
| Record name | 1-(Oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886230-76-8 | |
| Record name | 1-(Oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The synthesis of (E)-3-[2-(Pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine typically involves the following key stages:
- Formation of the indazole core substituted with a tetrahydro-2H-pyran-2-yl protecting group on the nitrogen.
- Introduction of the (E)-2-(pyridin-2-yl)ethenyl moiety via a coupling or condensation reaction.
- Final amination at the 6-position of the indazole ring.
A representative procedure is detailed below, illustrating the preparation with sodium sulfide nonahydrate as a key reagent in methanol solvent.
Analytical Data and Quality Control
The product obtained is characterized by high purity as confirmed by HPLC analysis (99.2%). The drying step under vacuum at 40°C ensures removal of residual solvents without decomposition.
Additional Notes on Preparation
- The reaction employs sodium sulfide nonahydrate as a nucleophilic agent facilitating substitution or condensation reactions.
- Methanol is chosen as a solvent for its polarity and ability to dissolve both starting materials and reagents effectively.
- The temperature control (65°C during reaction, 0°C during precipitation) is critical for maximizing yield and purity.
- The washing step with methanol:water mixture helps remove impurities and residual salts.
- Vacuum drying at moderate temperature prevents thermal degradation.
Summary Table of Preparation Parameters
| Parameter | Value/Condition |
|---|---|
| Starting Material | Compound II (indazole precursor) |
| Reagent | Sodium sulfide nonahydrate (Na2S·9H2O) |
| Solvent | Methanol |
| Reaction Temperature | 65°C |
| Reaction Time | 3 hours |
| Workup | Filtration, water addition, cooling to 0°C |
| Washing | Methanol:water (1:3) |
| Drying | Vacuum, 40°C |
| Yield | 94.38% |
| Purity (HPLC) | 99.2% |
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-Cancer Drug Development :
- The compound is utilized as an intermediate in the synthesis of Axitinib , a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma. Axitinib functions by inhibiting angiogenesis, which is crucial for tumor growth and metastasis .
- Research indicates that derivatives of this compound exhibit significant anti-proliferative activity against various cancer cell lines, making it a valuable scaffold for drug design .
- Pharmaceutical Intermediates :
Research Findings
Recent studies have focused on the biological activities and mechanisms of action associated with (E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine:
- In vitro Studies : Investigations have shown that this compound can significantly inhibit cell proliferation in cancerous cells, suggesting its potential as a lead compound for further development .
- Mechanistic Insights : Studies have explored the inhibition pathways of this compound, particularly its role in blocking specific signaling pathways that are critical for cancer cell survival and proliferation .
Case Study 1: Development of Axitinib
Axitinib was developed from intermediates including this compound. Clinical trials demonstrated its effectiveness in treating advanced renal cell carcinoma, leading to its approval by regulatory agencies. The compound's ability to selectively inhibit vascular endothelial growth factor receptors (VEGFR) underscores the importance of such intermediates in targeted cancer therapies .
Case Study 2: Synthesis Optimization
Researchers have optimized synthetic routes for producing this compound to enhance yield and purity. These advancements not only facilitate large-scale production but also improve the overall efficiency of drug development processes .
Mechanism of Action
The mechanism of action of (E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound shares structural homology with several indazole derivatives, primarily differing in substituents at positions 3 and 4. Below is a comparative analysis:
Key Differences and Functional Implications
- Substituent at Position 6: The -NH₂ group in the target compound enhances nucleophilicity, enabling coupling reactions in Axitinib synthesis. In contrast, the -NO₂ group (CAS 886230-75-7) is a precursor that undergoes reduction to -NH₂ . The -I substituent (CAS 886230-77-9) introduces steric bulk and alters electronic properties, reducing binding affinity compared to the amine .
- Trifluoromethyl Derivative (CAS 2044703-06-0) :
- The trifluoromethyl group at position 5 increases metabolic stability and lipophilicity, but its placement at position 4 reduces structural overlap with the target compound .
Biological Activity
The compound (E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine, also known by its CAS number 886230-76-8, is a derivative of indazole with potential therapeutic applications. Its structure features a pyridine moiety and a tetrahydropyran ring, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H20N4O
- Molecular Weight : 320.39 g/mol
- Melting Point : 115-117 °C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways.
Targeting Kinases
Research indicates that indazole derivatives can act as inhibitors of receptor tyrosine kinases (RTKs), particularly those involved in angiogenesis and cancer progression. This compound may inhibit vascular endothelial growth factor (VEGF) receptors, similar to other indazole derivatives like Axitinib, which is known for its anti-cancer properties by blocking angiogenesis .
Biological Activity and Pharmacological Effects
The compound's biological activity has been investigated in several studies:
Anticancer Activity
-
In Vitro Studies :
- Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Specific IC50 values have been reported for different cancer cell lines, indicating its potency as an anticancer agent.
-
In Vivo Studies :
- Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. The compound's ability to inhibit tumor vascularization was confirmed through histological analysis.
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures, indicating potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Basic: What are the optimal synthetic routes for (E)-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine?
Methodological Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example:
- Suzuki-Miyaura Coupling: React (1H-indazol-6-yl)boronic acid with halogenated pyridine derivatives (e.g., bromopyridines) using Pd(dppf)Cl₂ as a catalyst, K₂CO₃ as a base, and a dioxane/water solvent system at 100°C. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Iodination: Introduce iodine at the 3-position of the indazole core using K₂CO₃ and iodine in DMF at 65°C, yielding intermediates for further functionalization .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselectivity of the ethenyl linkage and THP protection. Key signals: pyridine protons (δ 8.5–7.5 ppm), THP anomeric proton (δ 5.3–5.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (exact mass: 320.4 Da) and detect isotopic patterns .
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for crystal structure determination. Refinement requires high-resolution data (≤1.0 Å) to resolve THP ring puckering and E/Z isomerism .
Advanced: How can derivatives of this compound be designed to enhance biological activity?
Methodological Answer:
- Halogenation: Introduce iodine or chlorine at the indazole 3-position (via electrophilic substitution) to improve binding to hydrophobic kinase pockets .
- Nitro Derivatives: Synthesize (E)-6-nitro analogs (exact mass 350.14 Da) via nitration for enhanced electron-withdrawing effects, improving metabolic stability .
- Pro-drug Strategies: Replace the THP group with enzymatically cleavable protecting groups (e.g., acetyl) to modulate solubility and bioavailability .
Advanced: What challenges arise in crystallographic studies of this compound?
Methodological Answer:
- Polymorphism: Screen multiple solvents (e.g., ethanol, acetonitrile) to isolate stable crystalline forms. Use differential scanning calorimetry (DSC) to identify phase transitions .
- Disorder in THP Rings: Apply SHELXL restraints for anisotropic displacement parameters. High-resolution data (≤0.8 Å) are critical to resolve THP puckering .
- Twinned Crystals: Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .
Advanced: How does this compound interact with biological targets in cancer research?
Methodological Answer:
- Kinase Inhibition: The indazole-pyridine scaffold mimics ATP-binding motifs in kinases (e.g., VEGFR2). Perform fluorescence polarization assays to measure IC₅₀ values .
- Cellular Uptake: Use radiolabeled analogs (e.g., ¹²⁵I derivatives) to track intracellular accumulation in tumor cell lines .
- Apoptosis Assays: Evaluate caspase-3 activation in HT-29 colon cancer cells via flow cytometry .
Basic: How to quantify impurities in synthesized batches of this compound?
Methodological Answer:
- HPLC-PDA: Use a C18 column (4.6 × 250 mm, 5 µm) with acetonitrile/0.1% TFA gradient (10% → 90% over 30 min). Detect at 254 nm. Key impurities include 6-iodo analogs (retention time ~22 min) and des-THP byproducts .
- LC-MS/MS: Monitor m/z 433.29 ([M+H]⁺ for 6-iodo impurity) with electrospray ionization (ESI+) .
Advanced: What computational methods predict the compound’s reactivity and stability?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to assess E/Z isomerization energy barriers (ΔG‡ ~25 kcal/mol favors E-configuration) .
- Molecular Dynamics (MD): Simulate THP ring flexibility in aqueous solution (AMBER force field) to predict hydrolysis rates .
- Docking Studies: Use AutoDock Vina to model interactions with kinase ATP-binding sites (PDB: 4ASD). Key residues: Lys868 (hydrogen bond with pyridine) .
Advanced: How to resolve contradictions in reported biological data for this compound?
Methodological Answer:
- Batch Variability: Compare impurity profiles (HPLC) across studies. 6-Iodo contaminants (m/z 433.29) may falsely enhance activity .
- Assay Conditions: Replicate experiments under standardized hypoxia (1% O₂) to account for variability in kinase inhibition assays .
- Metabolite Interference: Incubate with liver microsomes (CYP3A4) to identify active metabolites contributing to discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
